molecular formula C11H16N2 B567792 2-(Piperidin-3-ylmethyl)pyridine CAS No. 1263286-40-3

2-(Piperidin-3-ylmethyl)pyridine

Cat. No.: B567792
CAS No.: 1263286-40-3
M. Wt: 176.263
InChI Key: BHLRTVMNBWNWSR-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-ylmethyl)pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method is the reductive amination of 3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. For example, the use of a continuous flow reactor can facilitate the reaction between pyridine and piperidine derivatives under controlled temperature and pressure conditions, ensuring high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Piperidin-3-ylmethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    2-(Piperidin-4-ylmethyl)pyridine: A similar compound with the piperidine moiety at the fourth position.

Uniqueness: 2-(Piperidin-3-ylmethyl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(piperidin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h1-2,5,7,10,12H,3-4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLRTVMNBWNWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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